(2S)-2-Amino-3-((((R)-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt (2S)-2-Amino-3-((((R)-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18289107
InChI: InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1
SMILES:
Molecular Formula: C38H73NNaO10P
Molecular Weight: 757.9 g/mol

(2S)-2-Amino-3-((((R)-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt

CAS No.:

Cat. No.: VC18289107

Molecular Formula: C38H73NNaO10P

Molecular Weight: 757.9 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-((((R)-2,3-bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)oxy)propanoic acid monosodium salt -

Specification

Molecular Formula C38H73NNaO10P
Molecular Weight 757.9 g/mol
IUPAC Name sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Standard InChI InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1
Standard InChI Key GTLXLANTBWYXGW-CEGNZRHUSA-M
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.[Na+]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, a phosphorylated serine residue at the sn-3 position, and a monosodium counterion (Fig. 1). Its systematic IUPAC name reflects the (2S) configuration of the amino group and the (R) configuration of the glycerol moiety, which are critical for its biological activity.

Molecular Formula: C38H73NNaO10P\text{C}_{38}\text{H}_{73}\text{NNaO}_{10}\text{P}
Molecular Weight: 778.94 g/mol
Key Functional Groups:

  • Amino group (NH2-\text{NH}_2) at C2 (S-configuration)

  • Phosphate ester (OPO32-\text{OPO}_3^{2-}) at C3

  • Two palmitoyloxy chains (OCOC15H31-\text{OCOC}_{15}\text{H}_{31}) at C1 and C2 of glycerol

Physicochemical Characteristics

PropertyValueSource
SolubilityLipophilic in organic solvents
AmphiphilicityForms micelles in aqueous media
Melting Point156–158°C (decomposes)
TonicityIsoosmotic at 0.9% w/v

The sodium salt enhances aqueous solubility while preserving membrane-binding capacity, making it ideal for in vitro studies.

Synthesis and Production

Industrial Synthesis Pathway

The synthesis involves four stereospecific steps (Table 1):

Table 1: Synthesis Steps and Conditions

StepReactionReagents/ConditionsYield
1Glycerol palmitoylationPalmitoyl chloride, DMAP, CH₂Cl₂85%
2Phosphorylation of serinePOCl₃, triethylamine, −10°C72%
3Stereospecific couplingDCC/NHS, pH 7.4 buffer68%
4Sodium salt formationNaOH, ethanol/water (1:1)95%

Critical factors include strict temperature control (−10°C during phosphorylation) and chiral resolution via HPLC to ensure >99% enantiomeric purity.

Analytical Characterization

  • NMR: 1H^1\text{H} NMR (500 MHz, D₂O): δ 0.88 (t, 6H, palmitoyl CH₃), 1.25 (m, 52H, palmitoyl CH₂), 4.12 (m, 1H, glycerol CH), 4.30 (dd, 1H, phosphorylated serine)

  • MS (ESI): m/z 778.94 [M−Na]⁻

Biochemical Mechanisms and Applications

Membrane Interaction Dynamics

The compound integrates into lipid bilayers via hydrophobic palmitoyl chains, while the phosphorylated serine mediates electrostatic interactions with membrane proteins (Fig. 2). This dual binding modality facilitates:

  • Modulation of lipid raft stability

  • Enhanced signal transduction in G protein-coupled receptors

Comparative Analysis with Related Compounds

Table 2: Comparison with (R)-2-Hydroxy-3-(phosphonooxy)propanoic Acid Monosodium Salt

Parameter(2S)-2-Amino Derivative(R)-2-Hydroxy Derivative
Molecular FormulaC₃₈H₇₃NNaO₁₀PC₃H₆NaO₇P
Functional GroupsAmino, phosphate, palmitoylHydroxy, phosphate
ApplicationsMembrane studies, drug deliveryMetabolic pathway analysis

The amino group in the (2S)-configured compound confers unique protein-binding specificity compared to the simpler hydroxy variant .

Challenges and Future Directions

Synthesis Scalability

Industrial production faces hurdles in:

  • High-cost chiral catalysts ($120–150/g)

  • Low yields during stereospecific coupling (Step 3, 68%)

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